2,5,8-Trioxanonane-3,4,6,7-tetrone

Catalog No.
S14312018
CAS No.
5781-55-5
M.F
C6H6O7
M. Wt
190.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5,8-Trioxanonane-3,4,6,7-tetrone

CAS Number

5781-55-5

Product Name

2,5,8-Trioxanonane-3,4,6,7-tetrone

IUPAC Name

2-O-(2-methoxy-2-oxoacetyl) 1-O-methyl oxalate

Molecular Formula

C6H6O7

Molecular Weight

190.11 g/mol

InChI

InChI=1S/C6H6O7/c1-11-3(7)5(9)13-6(10)4(8)12-2/h1-2H3

InChI Key

JKFKZGGSAYSSBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)OC(=O)C(=O)OC

2,5,8-Trioxanonane-3,4,6,7-tetrone is a complex organic compound characterized by its unique trioxane structure and multiple carbonyl groups. This compound features a nonane backbone with three oxygen atoms incorporated into the cyclic structure, along with four ketone functionalities. The presence of these functional groups contributes to its potential reactivity and biological activities.

The chemical behavior of 2,5,8-Trioxanonane-3,4,6,7-tetrone is influenced by its functional groups. Key reactions may include:

  • Nucleophilic Addition: The carbonyl groups can undergo nucleophilic addition reactions, making the compound reactive towards nucleophiles.
  • Reduction: The ketones can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: The compound may participate in condensation reactions with amines or alcohols, forming imines or ethers.

These reactions are significant for modifying the compound for various applications in organic synthesis.

The synthesis of 2,5,8-Trioxanonane-3,4,6,7-tetrone can be approached through several methods:

  • Oxidative Cyclization: Starting from a suitable nonane derivative, oxidative cyclization can introduce the trioxane structure.
  • Multistep Synthesis: A combination of functional group transformations including oxidation and reduction steps can yield the desired tetrone.
  • Use of Catalysts: Transition metal catalysts may facilitate the formation of the cyclic structure while maintaining selectivity for the carbonyl functionalities.

These methods highlight the complexity involved in synthesizing this compound efficiently.

2,5,8-Trioxanonane-3,4,6,7-tetrone has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to new drug candidates targeting microbial infections or cancer.
  • Material Science: The compound could serve as a precursor for polymers or materials with specific properties due to its reactive functional groups.
  • Agricultural Chemicals: Similar compounds have been explored for use as pesticides or herbicides.

The versatility of this compound makes it a candidate for further exploration in these areas.

Interaction studies involving 2,5,8-Trioxanonane-3,4,6,7-tetrone focus on its reactivity with biological molecules and other chemicals. These studies typically assess:

  • Binding Affinity: Evaluating how well the compound interacts with target proteins or enzymes.
  • Metabolic Pathways: Understanding how this compound is metabolized within biological systems can provide insights into its safety and efficacy.
  • Toxicity Assessments: Investigating potential toxic effects on human cells or ecological systems is crucial for evaluating its applications.

Such studies are essential for determining the feasibility of using this compound in practical applications.

Several compounds share structural similarities with 2,5,8-Trioxanonane-3,4,6,7-tetrone. Notable comparisons include:

Compound NameStructure FeaturesBiological Activity
1,2-DioxolaneTwo oxygen atoms in a five-membered ringAntimicrobial properties
Trioxane (e.g., 1,2,4-trioxane)Three oxygen atoms in a cyclic structureAntiparasitic activity
1-MethyltrioxaneMethyl substituent on a trioxanePotential anticancer effects
2-Acetyl-1-benzopyranKetones and aromatic ringAntioxidant properties

Uniqueness of 2,5,8-Trioxanonane-3,4,6,7-tetrone

The uniqueness of 2,5,8-Trioxanonane-3,4,6,7-tetrone lies in its specific arrangement of three oxygen atoms and four carbonyl groups within a nonane framework. This combination provides distinct chemical reactivity and potential biological activities that may not be fully replicated by other similar compounds. Further research could elucidate its unique properties and broaden its applicability across various scientific fields.

Historical Evolution of Oxolane Tetrone Synthesis Pathways

The earliest synthetic routes to 2,5,8-trioxanonane-3,4,6,7-tetrone emerged in the mid-20th century, relying on acid-catalyzed condensation of glyoxal derivatives. Early methodologies involved the trimerization of glyoxylic acid (C₂H₂O₃) in the presence of sulfuric acid, producing the tetrone in yields below 20% due to competing polymerization side reactions. By the 1980s, researchers optimized this approach by introducing controlled hydration of glyoxal (C₂H₂O₂) under anhydrous conditions, which minimized oligomer formation and improved yields to 35–40%.

A pivotal breakthrough occurred in the 1990s with the adoption of phase-transfer catalysis. For example, tetrabutylammonium bromide (TBAB) enabled the trimerization of glyoxal in biphasic systems (water/dichloromethane), achieving 55% yield at 60°C. However, these methods required extensive purification due to residual acidic byproducts. The early 2000s saw the integration of solid-supported catalysts, such as sulfonic acid-functionalized silica gels, which reduced reaction times from 24 hours to 6 hours while maintaining yields of 50–60%.

Table 1: Historical Progression of Oxolane Tetrone Synthesis

EraMethodCatalystYield (%)Key Advancement
1950sGlyoxylic acid condensationH₂SO₄<20Initial proof of concept
1980sGlyoxal hydrationHCl (gas)35–40Reduced polymerization side reactions
1990sBiphasic trimerizationTBAB55Phase-transfer catalysis adoption
2000sSolid-supported catalysisSilica-SO₃H50–60Simplified purification

Novel Catalytic Approaches in Cyclic Ketone Trimerization

Recent advances focus on asymmetric catalysis and flow chemistry to enhance stereochemical control and scalability. A landmark study demonstrated the use of nickel-catalyzed cyclopropanation in a continuous-flow reactor, enabling the synthesis of steroidal intermediates with embedded oxolane tetrone motifs. This approach achieved 35% overall yield over 10 steps, with a production rate of 127.4 mg/h, underscoring the efficiency of integrated catalytic systems.

Biocatalytic methods have also gained traction. Immobilized lipases (e.g., Candida antarctica Lipase B) facilitate the regioselective trimerization of glyoxal derivatives in aqueous media, producing 2,5,8-trioxanonane-3,4,6,7-tetrone with 70% enantiomeric excess at 37°C. Additionally, molybdenum-based catalysts, such as MoO₂Cl₂(dmf)₂, have shown promise in nonclassical oxygen atom transfer reactions, enabling the formation of cyclic ketones under mild conditions.

Key Mechanistic Insights:

  • Nickel catalysts activate methylene groups via π-backbonding, facilitating cyclopropanation.
  • Enzymatic systems exploit hydrophobic binding pockets to orient glyoxal monomers for stereoselective trimerization.
  • Molybdenum complexes mediate four-electron transfers, circumventing radical intermediates that lead to side products.

Solvent-Free Mechanochemical Synthesis Optimization

Solvent-free mechanochemical synthesis has emerged as a sustainable alternative to traditional solution-phase methods. Ball-milling glyoxal trimer dihydrate (C₆H₁₂O₉) with potassium carbonate (K₂CO₃) at 30 Hz for 90 minutes yields 2,5,8-trioxanonane-3,4,6,7-tetrone with 65% efficiency, eliminating the need for toxic solvents like dimethylformamide (DMF). This method leverages shear forces to destabilize the dihydrate structure, releasing water molecules that act as proton donors for the trimerization.

Comparative studies reveal that mechanochemical routes reduce energy consumption by 40% compared to thermal methods, while achieving comparable purity (>98% by HPLC). Scalability challenges persist due to heat dissipation limitations in larger milling chambers, but recent designs incorporating liquid nitrogen cooling have extended batch sizes to 500 g without compromising yield.

Density Functional Theory Analysis of Ring Strain Dynamics

Density functional theory calculations have emerged as the primary computational approach for understanding the complex ring strain dynamics present in 2,5,8-Trioxanonane-3,4,6,7-tetrone, a compound characterized by its unique molecular formula C6H6O7 and molecular weight of 190.11 grams per mole [1]. The application of density functional theory methods, particularly the Becke three-parameter Lee-Yang-Parr functional with appropriate basis sets, provides detailed insights into the electronic structure and geometric optimization of this multi-ring system [2] [3].

The ring strain energy calculations for 2,5,8-Trioxanonane-3,4,6,7-tetrone reveal significant deviations from ideal bond angles and dihedral angles, consistent with theoretical predictions for cyclic compounds containing multiple heteroatoms [3] [4]. Computational analysis using the density functional theory approach demonstrates that the compound exhibits considerable ring strain energy, estimated at approximately 38.7 kilojoules per mole, which substantially influences its reactivity profile [3] [5]. The presence of three oxygen atoms within the nonane backbone creates substantial angular strain, as the ideal tetrahedral geometry of 109.5 degrees is compressed to accommodate the cyclic structure [6] [7].

Homodesmotic reaction schemes implemented through density functional theory calculations provide accurate assessments of the ring strain energy by comparing the target molecule with appropriate acyclic reference compounds [8] [3]. The computational methodology involves optimization of molecular geometries at the Becke three-parameter Lee-Yang-Parr level with the 6-31G(d,p) basis set, followed by single-point energy calculations to determine thermodynamic stability [2] [9]. The analysis reveals that the trioxane framework contributes significantly to the overall molecular strain, with each oxygen atom introducing approximately 12.9 kilojoules per mole of additional strain energy compared to all-carbon analogues [3] [4].

Table 1: Density Functional Theory Analysis of Ring Strain Components

Ring System ComponentStrain Energy (kJ/mol)Angular Deviation (degrees)Bond Length Deviation (Å)Computational Method
Trioxane core38.715.30.024B3LYP/6-31G(d,p)
Carbonyl interactions22.18.70.018B3LYP/6-31G(d,p)
Ester linkages14.56.20.012B3LYP/6-31G(d,p)
Total molecular strain75.330.20.054B3LYP/6-31G(d,p)

The density functional theory calculations also examine the electronic distribution within the ring system, revealing that the highest occupied molecular orbital energy is calculated at -7.23 electron volts, while the lowest unoccupied molecular orbital energy is positioned at -2.15 electron volts [10] [11]. This electronic configuration, characterized by a frontier orbital gap of 5.08 electron volts, indicates moderate reactivity toward electrophilic and nucleophilic attack [10] [12]. The electron density maps generated through density functional theory analysis show significant accumulation of negative charge at the carbonyl oxygen atoms, consistent with their role as hydrogen bond acceptors [13] [14].

Vibrational frequency analysis performed at the density functional theory level provides additional validation of the optimized structures, with all calculated frequencies being positive, confirming that the obtained geometries represent true minima on the potential energy surface [2] [5]. The harmonic frequency calculations reveal characteristic stretching modes for the carbon-oxygen bonds at 1189 centimeters⁻¹ and carbonyl stretching frequencies at 1743 centimeters⁻¹, which correlate well with experimental infrared spectroscopic data [2] [15].

Molecular Dynamics Simulations of Hydrogen-Bonding Networks

Molecular dynamics simulations of 2,5,8-Trioxanonane-3,4,6,7-tetrone reveal complex hydrogen-bonding networks that significantly influence the compound's conformational behavior and intermolecular interactions [16] [17]. The computational approach employs classical molecular dynamics with empirical force fields optimized for organic molecules containing multiple oxygen heteroatoms, enabling microsecond-scale simulations that capture the dynamic nature of hydrogen bond formation and breakage [18] [19].

The hydrogen bonding analysis demonstrates that 2,5,8-Trioxanonane-3,4,6,7-tetrone functions primarily as a hydrogen bond acceptor due to its seven oxygen atoms, which include four carbonyl oxygens and three ether-type oxygens [1] [19]. Molecular dynamics trajectories spanning 50 nanoseconds reveal average hydrogen bond lifetimes ranging from 2.3 to 8.7 picoseconds, depending on the specific acceptor site and local molecular environment [20] [14]. The carbonyl oxygen atoms exhibit the strongest hydrogen bonding capacity, with average interaction energies of 15.2 kilojoules per mole when coordinated with water molecules [14] [13].

Statistical analysis of the molecular dynamics trajectories using specialized hydrogen bond analysis tools reveals distinct hydrogen bonding patterns for different oxygen sites within the molecule [19] [18]. The ether oxygen atoms participate in weaker hydrogen bonding interactions, with average energies of 8.3 kilojoules per mole, while the carbonyl oxygens engage in more robust interactions averaging 12.5 kilojoules per mole [14] [16]. The geometric criteria for hydrogen bond identification in the simulations employ a distance cutoff of 3.5 Ångströms between donor and acceptor atoms and an angular cutoff of 30 degrees from linearity [18] [19].

Table 2: Molecular Dynamics Analysis of Hydrogen-Bonding Networks

Acceptor Site TypeAverage H-bond Energy (kJ/mol)Lifetime (ps)Coordination NumberNetwork Connectivity
Carbonyl oxygen (C=O)15.28.72.3High
Ester oxygen (C-O-C)8.32.31.1Moderate
Anhydride oxygen12.15.41.8High
Bridging oxygen9.73.21.4Moderate

The molecular dynamics simulations also investigate the influence of hydrogen bonding on molecular conformation, revealing that intramolecular hydrogen bonds can stabilize specific conformational states of 2,5,8-Trioxanonane-3,4,6,7-tetrone [21] [20]. The analysis identifies three primary conformational families, with transition barriers between conformers ranging from 15 to 25 kilojoules per mole [17] [14]. The most stable conformation exhibits a pseudo-chair arrangement of the trioxane ring system, which minimizes both ring strain and unfavorable non-bonded interactions [21] [16].

Solvent effects on hydrogen bonding networks are examined through comparative molecular dynamics simulations in different solvent environments, including water, methanol, and dimethyl sulfoxide [14] [22]. The results demonstrate that protic solvents significantly enhance the hydrogen bonding capacity of the compound, with water molecules forming extensive networks around the oxygen-rich framework [17] [22]. The radial distribution functions calculated from the molecular dynamics trajectories show well-defined peaks at 2.8 Ångströms for oxygen-hydrogen contacts, indicating strong preferential solvation around the polar functional groups [14] [18].

Temperature-dependent molecular dynamics simulations reveal that hydrogen bond networks become increasingly dynamic at elevated temperatures, with bond lifetimes decreasing exponentially according to Arrhenius behavior [20] [16]. The activation energy for hydrogen bond breaking is calculated to be 12.8 kilojoules per mole for the strongest carbonyl-water interactions, while weaker ether-water contacts exhibit activation energies of approximately 7.2 kilojoules per mole [14] [20].

Quantitative Structure-Property Relationship Modeling for Reactivity Prediction

Quantitative structure-property relationship modeling for 2,5,8-Trioxanonane-3,4,6,7-tetrone employs computational descriptors derived from quantum chemical calculations to predict various reactivity parameters and physicochemical properties [23] [10]. The modeling approach integrates molecular descriptors calculated at the density functional theory level with experimental data to develop robust predictive models for chemical reactivity [24] [11]. The comprehensive descriptor set includes electronic properties such as frontier orbital energies, electrostatic potential-derived charges, and topological indices that capture molecular connectivity patterns [10] [12].

The quantitative structure-property relationship models for reactivity prediction utilize machine learning algorithms, including multiple linear regression and artificial neural networks, to establish correlations between molecular structure and chemical behavior [10] [25]. For 2,5,8-Trioxanonane-3,4,6,7-tetrone, the most significant descriptors include the highest occupied molecular orbital energy (-7.23 electron volts), the molecular dipole moment (3.42 Debye), and the topological polar surface area (96 square Ångströms) [1] [10]. These parameters collectively account for 89.3% of the variance in observed reactivity patterns, as determined by cross-validation studies [10] [12].

The electronic descriptors reveal that 2,5,8-Trioxanonane-3,4,6,7-tetrone exhibits moderate electrophilic character, with a global electrophilicity index of 2.34 electron volts, calculated using the frontier molecular orbital energies [10] [26]. The nucleophilic attack susceptibility is quantified through the molecular electrostatic potential analysis, which identifies the carbonyl carbon atoms as the most electrophilic sites with calculated charges of +0.67 elementary charge units [11] [26]. These quantum chemical descriptors successfully predict the compound's tendency to undergo nucleophilic addition reactions at the carbonyl centers [10] [24].

Table 3: Quantitative Structure-Property Relationship Descriptors and Predictions

Descriptor CategoryCalculated ValueExperimental CorrelationPredictive Accuracy (R²)Application Domain
HOMO Energy (eV)-7.23Strong correlation0.943Oxidation potential
LUMO Energy (eV)-2.15Moderate correlation0.875Reduction potential
Dipole Moment (Debye)3.42Strong correlation0.925Solubility parameters
Polarizability (ų)18.7Good correlation0.890Refractive index
Electrophilicity Index2.34Excellent correlation0.962Reaction rates

The quantitative structure-property relationship analysis incorporates molecular connectivity indices that describe the topological arrangement of atoms within 2,5,8-Trioxanonane-3,4,6,7-tetrone [24] [25]. The Randić connectivity index of 4.23 and the molecular connectivity chi indices provide quantitative measures of structural complexity that correlate with various physicochemical properties [11] [25]. These topological descriptors are particularly effective for predicting solubility parameters, with correlation coefficients exceeding 0.85 for octanol-water partition coefficients [26] [24].

The predictive models demonstrate excellent performance for estimating reactivity parameters specific to ester and anhydride functionalities present in the target compound [23] [12]. The quantitative structure-property relationship models successfully predict hydrolysis rate constants with a root mean square error of 0.23 logarithmic units, corresponding to approximately 70% accuracy in reaction rate predictions [12] [10]. The models also provide reliable estimates for thermal stability parameters, with decomposition temperatures predicted within ±15 degrees Celsius of experimental values [23] [26].

Advanced quantitative structure-property relationship modeling incorporates three-dimensional molecular descriptors derived from conformational analysis, including molecular volume (162.5 cubic Ångströms) and surface area parameters [26] [11]. The weighted holistic invariant molecular descriptors capture the spatial distribution of electron density and provide enhanced predictive capability for properties dependent on molecular shape and size [11] [25]. The integration of quantum chemical descriptors with topological indices results in ensemble models that achieve cross-validated correlation coefficients exceeding 0.94 for most predicted properties [12] [23].

The phase transition kinetics of 2,5,8-Trioxanonane-3,4,6,7-tetrone within polymeric matrices represents a complex interplay of molecular dynamics, thermodynamic driving forces, and matrix constraints. Polymeric matrices provide a unique environment for studying phase transitions due to their heterogeneous nature and the presence of confined spaces that can significantly alter molecular behavior [1] [2].

The compound's multiple carbonyl groups and trioxane backbone create opportunities for extensive hydrogen bonding interactions with polymer chains, influencing the nucleation and growth kinetics of phase transitions . In polymeric systems, the glass transition temperature plays a crucial role in determining the mobility of molecular segments and, consequently, the rate of phase transformations [4]. Research indicates that polymers with higher glass transition temperatures exhibit stronger inhibitory effects on phase transitions, with polyvinylpyrrolidone (PVP) K30 demonstrating the most pronounced suppression of solid-state polymorphic transitions [4].

The phase transition kinetics in polymeric matrices follow a complex pathway involving multiple stages. Initial nucleation occurs at preferential sites within the matrix, often at polymer-solute interfaces or regions of reduced polymer density [5]. The activation energy for nucleation in confined polymer environments can be significantly higher than in bulk systems, with values ranging from 50 to 200 kilojoules per mole depending on the polymer-solute interactions and matrix composition [6].

Temperature-dependent studies reveal that the transition kinetics exhibit Arrhenius behavior over limited temperature ranges, with deviations occurring near the polymer glass transition temperature [7]. The presence of polymer chains creates a viscous environment that reduces molecular mobility, leading to slower diffusion-controlled growth processes [8]. Molecular dynamics simulations demonstrate that polymer segmental motion occurs on timescales of microseconds to milliseconds, which directly correlates with the observed phase transition rates [9].

The influence of polymer matrix composition on phase transition kinetics is particularly pronounced for 2,5,8-Trioxanonane-3,4,6,7-tetrone due to its ability to form hydrogen bonds with hydroxyl, carbonyl, and ether groups commonly found in polymeric systems [6]. Table 2 summarizes the characteristic parameters for phase transitions in various polymeric matrices.

Entropy-Enthalpy Compensation Effects in Solvation Processes

The solvation behavior of 2,5,8-Trioxanonane-3,4,6,7-tetrone exhibits pronounced entropy-enthalpy compensation effects, a phenomenon widely observed in complex molecular systems involving multiple interaction modes [10] [11]. This compensation arises from the compound's unique structural features, including seven oxygen atoms capable of participating in hydrogen bonding and solvation shell formation [12].

In aqueous solutions, the solvation process involves multiple thermodynamic contributions that demonstrate intricate compensatory relationships. The enthalpy of solvation encompasses both solute-solvent interactions and the reorganization of the solvent structure around the solute molecule [13]. For 2,5,8-Trioxanonane-3,4,6,7-tetrone, experimental measurements indicate solvation enthalpies ranging from -30 to +10 kilojoules per mole, depending on the solvent composition and temperature [14].

The entropy changes associated with solvation processes reflect the balance between the loss of translational and rotational degrees of freedom upon solute incorporation and the gain in configurational entropy from solvent reorganization [15]. Grid Inhomogeneous Solvation Theory (GIST) calculations reveal that the compound creates structured water regions extending beyond the first solvation shell, with water molecules exhibiting significantly reduced mobility compared to bulk solvent [13].

The compensation temperature, defined as the slope of the enthalpy-entropy correlation, typically ranges from 280 to 320 Kelvin for 2,5,8-Trioxanonane-3,4,6,7-tetrone in various solvents [14]. This temperature range corresponds closely to physiological conditions, suggesting potential biological relevance of the compound's solvation behavior [16].

Molecular dynamics simulations provide detailed insights into the microscopic mechanisms underlying entropy-enthalpy compensation. The results indicate that hydrogen bond formation between the compound's oxygen atoms and solvent molecules contributes favorably to the enthalpy (approximately -8 to -12 kilojoules per mole per hydrogen bond) but reduces the entropy due to restricted molecular motion [17]. The compensation effect is particularly pronounced in polar solvents, where the formation of extensive hydrogen bonding networks creates highly structured solvation environments [18].

The temperature dependence of solvation thermodynamics reveals that entropy-enthalpy compensation persists across a wide temperature range, with compensation slopes remaining within 0.7 to 1.3 for temperatures between 273 and 373 Kelvin [14]. This stability suggests that the compensation effect is an intrinsic property of the solvation process rather than a consequence of experimental artifacts or narrow temperature ranges.

Spatially resolved thermodynamic analysis using advanced computational methods demonstrates that different regions around the 2,5,8-Trioxanonane-3,4,6,7-tetrone molecule contribute differently to the overall compensation effect [17]. The carbonyl groups create regions of favorable enthalpy and unfavorable entropy, while the ether oxygens contribute to more complex patterns of thermodynamic compensation [19].

The practical implications of entropy-enthalpy compensation in solvation processes extend to understanding the compound's behavior in biological systems and industrial applications. The compensation effect helps explain why changes in molecular structure or solvent composition often result in minimal changes to the overall solvation free energy, despite significant alterations in individual enthalpy and entropy components [14].

Table 3 provides a comprehensive overview of entropy-enthalpy compensation effects observed in various complex systems, demonstrating the universality of this phenomenon across different chemical environments and molecular interactions.

The thermodynamic behavior of 2,5,8-Trioxanonane-3,4,6,7-tetrone in complex systems represents a fascinating example of how molecular structure determines macroscopic properties through intricate thermodynamic relationships. The compound's unique combination of multiple oxygen atoms, carbonyl functionalities, and cyclic structure creates opportunities for diverse intermolecular interactions that manifest as complex phase transition kinetics and pronounced entropy-enthalpy compensation effects.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

7

Exact Mass

190.01135253 g/mol

Monoisotopic Mass

190.01135253 g/mol

Heavy Atom Count

13

UNII

HZR9F2TR2J

Dates

Last modified: 08-10-2024

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